3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
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Overview
Description
3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves the fusion of a triazole ring with a thiadiazine ring. The process begins with the preparation of the triazole intermediate, which is then reacted with a thiadiazine precursor under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, adhering to principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different fusion permutations of the triazole and thiadiazine rings.
Uniqueness
3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is unique due to its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Biological Activity
The compound 3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex synthetic molecule that integrates several pharmacologically active moieties. Its structure comprises a triazole and thiadiazole framework, both known for their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications based on existing research findings.
1. Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold has been extensively studied for its anticonvulsant properties. Compounds featuring this moiety have shown significant efficacy in various seizure models, particularly in the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. For instance, derivatives similar to the compound have demonstrated potent anticonvulsant activity with minimal neurotoxicity in animal studies .
Table 1: Anticonvulsant Activity of Thiadiazole Derivatives
Compound Name | Model Used | Dosage (mg/kg) | Inhibition (%) | Reference |
---|---|---|---|---|
Compound A | MES | 20 | 83 | |
Compound B | PTZ | 30 | 75 | |
Compound C | MES | 10 | 80 |
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research indicates that thiadiazole derivatives exhibit broad-spectrum antimicrobial effects against various pathogens. The presence of electron-withdrawing groups enhances their activity by improving lipophilicity and membrane permeability .
3. Anti-inflammatory Effects
Thiadiazole compounds have also been reported to possess anti-inflammatory properties. The ability of these compounds to inhibit inflammatory mediators can be attributed to their interaction with specific cellular pathways involved in inflammation .
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Mechanism of Action |
---|---|---|
Anticonvulsant | Significant seizure inhibition | Modulation of neurotransmitter release |
Antimicrobial | Broad-spectrum activity | Disruption of microbial cell membranes |
Anti-inflammatory | Reduction in inflammation markers | Inhibition of pro-inflammatory cytokines |
Case Study 1: Anticonvulsant Efficacy
A study focused on synthesizing and evaluating a series of 1,3,4-thiadiazole derivatives revealed that certain modifications led to enhanced anticonvulsant activity. Specifically, compounds that incorporated a methylsulfonyl group exhibited improved efficacy in seizure models compared to their counterparts without this substitution .
Case Study 2: Antimicrobial Screening
In another investigation, a range of thiadiazole derivatives were screened for antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a piperidine substituent showed superior activity against resistant strains of bacteria, suggesting that the structural features of the compound may confer similar benefits .
Properties
Molecular Formula |
C17H21N5O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[(3-methylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-12-4-3-5-14(10-12)25-11-15-20-22-16(18-19-17(22)26-15)13-6-8-21(9-7-13)27(2,23)24/h3-5,10,13H,6-9,11H2,1-2H3 |
InChI Key |
OHXPJTRSCWQHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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